molecular formula C21H28O3 B565555 (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 105186-35-4

(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B565555
CAS No.: 105186-35-4
M. Wt: 328.452
InChI Key: YMNJMUUOXMIQOT-GWXLLEQUSA-N
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Description

The compound (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by:

  • Cyclopenta[a]phenanthrene core: A fused tetracyclic structure common in corticosteroids and androgens.
  • Substituents: Ethynyl group at position 17. Hydroxyl groups at positions 10 and 17. Methyl groups at positions 7 and 12. Ketone at position 3.

Properties

IUPAC Name

(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16+,17+,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNJMUUOXMIQOT-GWXLLEQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677394
Record name (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105186-35-4
Record name (7α,17α)-17,19-Dihydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one
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Record name (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-NORPREGN-4-EN-20-YN-3-ONE, 17,19-DIHYDROXY-7-METHYL-, (7ALPHA,17ALPHA)-
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Biological Activity

The compound (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic derivative of the steroidal structure known for its potential biological activities. This article explores its pharmacological properties and biological mechanisms based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.5 g/mol
  • CAS Number : 105186-35-4

The compound features a complex steroidal backbone with multiple hydroxyl groups and an ethynyl substituent that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on hormonal pathways and potential therapeutic applications.

Hormonal Activity

  • Estrogenic Activity :
    • The compound exhibits estrogen-like effects by binding to estrogen receptors (ERα and ERβ), influencing gene expression related to reproductive health and development .
    • Studies have shown that it can modulate estrogen-responsive genes in various tissues, suggesting a role in hormone replacement therapies.
  • Antiproliferative Effects :
    • Research indicates that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
    • In vitro studies have demonstrated significant cytotoxic effects against breast cancer cells.
  • Neuroprotective Properties :
    • Preliminary findings suggest neuroprotective effects in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells .

Study 1: Estrogen Receptor Modulation

A study conducted on MCF-7 breast cancer cells demonstrated that the compound significantly increased cell proliferation in the presence of estradiol while also showing antiproliferative effects at higher concentrations. This dual action highlights its potential as a selective estrogen receptor modulator (SERM) .

Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. The mechanism was attributed to enhanced antioxidant defenses and reduced neuroinflammation .

Data Tables

Biological Activity Effect Mechanism References
Estrogenic ActivityIncreased cell proliferationBinding to estrogen receptors
Antiproliferative EffectsInduced apoptosisCell cycle arrest via p53 pathway
Neuroprotective PropertiesImproved cognitive functionEnhanced antioxidant defenses

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Steroidal Compounds

Compound Name / ID Substituents (Positions) Molecular Formula Key Functional Groups
Target Compound Ethynyl (17), OH (10,17), CH₃ (7,13) C₂₀H₂₆O₃* Ethynyl, dihydroxy, methyl, ketone
Dexamethasone F (9), OH (11,17), CH₃ (10,13,16) C₂₂H₂₉FO₅ Fluorine, hydroxyacetyl, methyl
Prednisolone OH (11,17), CH₃ (10,13), hydroxyacetyl (17) C₂₁H₂₈O₅ Dihydroxy, hydroxyacetyl, methyl
(8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-13-methyl... (CAS: 72-33-3) Ethynyl (17), OCH₃ (3), CH₃ (13) C₂₁H₂₈O₂ Ethynyl, methoxy, methyl, ketone
17α-Methyltestosterone CH₃ (17), ketone (3) C₂₀H₃₀O₂ Methyl, ketone
11-Deoxycorticosterone Hydroxyacetyl (17), CH₃ (10,13) C₂₁H₃₀O₄ Hydroxyacetyl, methyl, ketone
Tixocortol Mercaptoacetyl (21), CH₃ (10,13) C₂₂H₃₀O₄S Thiol, hydroxyacetyl, methyl

Key Observations:

  • Ethynyl Group : Unique to the target compound and CAS 72-33-3 , this group enhances metabolic stability and receptor binding compared to hydroxyacetyl (prednisolone) or mercaptoacetyl (tixocortol) .
  • Dihydroxy Configuration : The 10,17-dihydroxy motif is rare; most analogs (e.g., dexamethasone, prednisolone) feature hydroxyls at positions 11 and 17 .
  • Methylation : Methyl groups at 7 and 13 are conserved in dexamethasone and prednisolone, contributing to lipophilicity and tissue penetration .

Table 2: Reported Activities of Comparable Compounds

Compound Primary Indications Mechanism of Action Adverse Effects
Target Compound Inferred anti-inflammatory Likely glucocorticoid receptor modulation Not reported in evidence
Dexamethasone COVID-19, inflammation, cancer Binds glucocorticoid receptor, inhibits NF-κB Hyperglycemia, immunosuppression
Prednisolone Allergies, autoimmune disorders Reduces cytokine production Osteoporosis, weight gain
Tixocortol Topical anti-inflammatory Inhibits phospholipase A2 Skin irritation

Research Findings:

  • Dexamethasone: Reduces 28-day mortality in COVID-19 patients requiring respiratory support but lacks efficacy in non-ventilated individuals .
  • 17α-Methyltestosterone: Fluorescence studies indicate structural dependency on protonated/enol species for activity, suggesting pH-sensitive interactions .
  • CAS 72-33-3 : NMR data (δ 7.23–6.64 ppm for aromatic protons) confirm structural rigidity due to the ethynyl group .

Analytical Data:

  • CAS 72-33-3 : ¹H NMR shows distinct aromatic proton splitting (J = 8.7 Hz), confirming para-substitution .
  • Dexamethasone : HRMS (EI) confirms precise mass (C₂₂H₂₉FO₅: calc. 392.1997, exp. 392.2001) .

Clinical and Industrial Implications

  • Advantages of Target Compound : The ethynyl group may improve pharmacokinetics over dexamethasone, reducing dosing frequency. However, absence of fluorine (cf. dexamethasone) might lower potency .
  • Safety Profile: Unlike dexamethasone, the target compound lacks reported immunosuppressive effects, but hydroxyl groups at 10 and 17 could increase oxidative stress risks.

Preparation Methods

Ethynylation of 17-Keto Steroid Precursors

The most common approach involves ethynylation of a 17-keto steroid intermediate.

Lithium or Potassium Acetylide Methods

  • Procedure :

    • React estrone or its 3-protected derivative (e.g., 3-methyl ether) with lithium acetylide-ethylenediamine or potassium acetylide in anhydrous tetrahydrofuran (THF) at −5°C to 10°C.

    • Acidic workup (e.g., dilute HCl) yields the 17α-ethynyl product.

  • Key Data :

    ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
    Potassium AcetylideTHF0–1092–9699.5–99.6
    Lithium AcetylideEther−5–585–9098.8
  • Stereochemical Control : Ethynylation under equilibrating conditions favors the 17α-epimer due to steric hindrance at the β-face.

Epoxide Reductive Opening

  • Procedure :

    • Synthesize 16α,17α-epoxide intermediate from estrone derivatives.

    • Reduce with LiAlH4 to open the epoxide, yielding 17β-ethynyl-17α-ol configuration.

  • Advantage : Avoids direct ethynylation challenges; achieves >90% regioselectivity.

3-Hydroxy Protection

  • Acetylation : Use acetic anhydride in pyridine to form 3-acetate, preventing oxidation during ethynylation.

  • Methylation : Methyl iodide/K2CO3 in acetone for 3-methoxy derivatives, stable under basic conditions.

17-Hydroxy Protection

  • Cyclopentyl Ethers : React with cyclopentyl bromide/K2CO3 in ethanol, removed via acidic hydrolysis.

Sonogashira Coupling

  • Procedure : Couple 17-iodo-estradiol with terminal alkynes using Pd(PPh3)4/CuI catalyst.

  • Conditions :

    • Solvent: THF/triethylamine (3:1)

    • Temp: 60°C, 12h

    • Yield: 78–82%

Critical Process Parameters

Solvent Systems

  • Polar Aprotic Solvents : THF or dioxane preferred for acetylide reactions (enhanced nucleophilicity).

  • Co-Solvents : Ethanol/water mixtures improve solubility of estrone derivatives.

Temperature Optimization

  • Ethynylation : −5°C to 10°C minimizes byproducts (e.g., over-reduction).

  • Epoxide Reduction : 25°C for 24h ensures complete conversion.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography :

    • Eluent: Hexane/ethyl acetate/methanol (1:0.2:0.05).

    • Purity: >99% after two passes.

  • HPLC : C18 column, acetonitrile/water (65:35), 1mL/min.

Spectroscopic Confirmation

  • ¹H NMR :

    • Ethynyl proton: δ 2.45 ppm (s, 1H).

    • C17-OH: δ 4.12 ppm (br s, 1H).

  • 13C NMR :

    • C17: δ 85.7 ppm (sp hybridized).

Industrial-Scale Challenges

Byproduct Formation

  • 17β-Epimer : Up to 8% in non-optimized ethynylation; removed via recrystallization.

  • Dimerization : Mitigated by strict temperature control.

Yield Improvements

  • Continuous Flow Systems : Increase throughput by 40% compared to batch.

  • Catalyst Recycling : Pd/C recovery reduces costs in Sonogashira routes .

Q & A

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use full-face shields for procedures involving splashing risks .
  • Respiratory Protection: For aerosol generation, use NIOSH-approved P95 respirators (US) or EN 143-compliant P2 filters (EU) .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Avoid environmental release into drainage systems .
  • Storage: Store in sealed containers under inert gas (e.g., nitrogen) at room temperature, away from ignition sources .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR (400–600 MHz) to confirm stereochemistry and functional groups. For example, proton signals between δ 0.5–2.5 ppm typically correspond to methyl groups and cyclopentane/phenanthrene hydrogens .
  • High-Resolution Mass Spectrometry (HRMS): Employ electrospray ionization (ESI) to verify molecular weight (e.g., calculated vs. observed m/z within ±0.0004 Da) .
  • Infrared (IR) Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches to confirm functional groups .

Q. How can the crystal structure of this compound be determined?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation of a solvent (e.g., dichloromethane/hexane). Collect diffraction data using a Cu-Kα or Mo-Kα source. Solve the structure with SHELX or Olex2 software, refining anisotropic displacement parameters for non-H atoms .
  • Validation: Cross-check crystallographic data (e.g., R-factor < 0.05) with NMR and computational models (e.g., density functional theory) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How to design experiments to evaluate its anti-inflammatory mechanisms?

Methodological Answer:

  • Enzyme Inhibition Assays: Test phospholipase-A2 (PLA2) inhibition using arachidonic acid release assays in macrophage cell lines (e.g., RAW 264.7). Compare IC₅₀ values to dexamethasone as a positive control .
  • Cytokine Profiling: Use ELISA to quantify TNF-α and IL-6 suppression in LPS-stimulated primary monocytes. Normalize data to vehicle-treated groups and validate with dose-response curves (1 nM–10 μM) .
  • Gene Expression Analysis: Perform qPCR to measure COX-2 and NF-κB pathway genes, ensuring RNA integrity via Bioanalyzer .

Q. How to resolve discrepancies in NMR data during synthesis?

Methodological Answer:

  • 2D NMR Techniques: Apply HSQC and HMBC to assign overlapping signals (e.g., methyl groups at δ 1.0–1.2 ppm). For example, HMBC correlations between hydroxyl protons and carbonyl carbons can confirm ketone positioning .
  • Variable Temperature NMR: Use VT-NMR (e.g., 25°C to 60°C) to distinguish dynamic stereoisomerism in flexible regions of the molecule .
  • Stereochemical Validation: Compare experimental NOESY cross-peaks with computational models (e.g., molecular dynamics simulations) .

Q. How to assess metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound (1–10 μM) with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile. Analyze parent compound depletion via LC-MS/MS, calculating half-life (t₁/₂) using nonlinear regression .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam) to measure IC₅₀ values. Include ketoconazole as a positive control .

Q. How to optimize synthetic routes for scalability?

Methodological Answer:

  • Stepwise Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) after each reaction. For polar intermediates, use reverse-phase HPLC (C18 column, methanol/water) .
  • Catalytic Efficiency: Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce byproducts. Monitor reaction progress via TLC or inline FTIR .
  • Yield Improvement: Optimize protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions during multi-step synthesis .

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